3-(aminomethyl)benzene-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALRPMSYTYFUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221606 | |

| Record name | 3-(Aminomethyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71412-23-2 | |

| Record name | 3-(Aminomethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71412-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(AMINOMETHYL)PYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RK62SH433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(aminomethyl)benzene-1,2-diol chemical structure and analysis

An In-Depth Technical Guide to 3-(aminomethyl)benzene-1,2-diol: Structure, Synthesis, and Analysis

Introduction

This compound, also known by its synonym 3,4-dihydroxybenzylamine, is a catecholamine analog of significant interest in biomedical and chemical research.[1] As a structural analog of key neurotransmitters like dopamine, it serves as a valuable tool in studying catecholaminergic systems and as a precursor in chemical synthesis.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, a representative synthesis protocol, and a detailed breakdown of the analytical methodologies required for its characterization and quantification. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.

Part 1: Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of this compound is the first step in its effective application. The molecule consists of a benzene ring substituted with two adjacent hydroxyl groups (a catechol moiety) and an aminomethyl group.[1][4] This structure imparts specific chemical reactivity and physical properties that dictate its handling, storage, and analytical behavior.

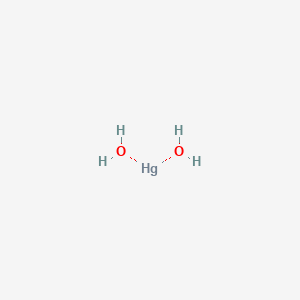

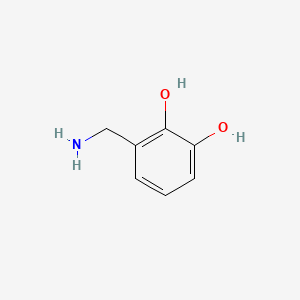

Caption: Chemical structure of this compound.

The presence of the catechol and primary amine functional groups makes the compound hydrophilic and susceptible to oxidation, particularly under basic conditions or in the presence of air.[5] Its properties are often documented for its salt forms, such as the hydrochloride or hydrobromide salt, which offer enhanced stability and solubility.[6][7][8]

Table 1: Physicochemical Properties of this compound and its Salts

| Property | Value | Source |

| Chemical Formula | C₇H₉NO₂ | [4][9] |

| Molecular Weight | 139.15 g/mol | [4][9] |

| CAS Number | 71412-23-2 (free base) | [10][11] |

| 1194-90-7 (HCl salt) | [7][12] | |

| 16290-26-9 (HBr salt) | [6] | |

| Appearance | Crystals or powder | |

| Melting Point | 172 °C (HCl salt) | [8] |

| 184-186 °C (HBr salt) | [6] | |

| Solubility | Soluble in DMSO | [6] |

| Synonyms | 3,4-Dihydroxybenzylamine, 4-(Aminomethyl)catechol | [1][6] |

Part 2: Synthesis and Purification Workflow

The synthesis of this compound typically involves the reductive amination of a corresponding aldehyde, in this case, 3,4-dihydroxybenzaldehyde (protocatechualdehyde). This established chemical transformation is efficient and relies on readily available starting materials.

Causality of Experimental Choices:

-

Starting Material: 3,4-dihydroxybenzaldehyde is the logical precursor as it already contains the required catechol moiety and a carbonyl group at the correct position for conversion to the aminomethyl group.

-

Reaction: Reductive amination is a robust method for forming amines from carbonyls. The process first involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

-

Reducing Agent: A reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd/C) is selected. NaBH₄ is often preferred for its milder conditions and operational simplicity in a laboratory setting.

-

Purification: The product's polarity and potential thermal instability guide the purification choice. Recrystallization from a suitable solvent system is often effective for crystalline solids like the salt forms of this compound. Distillation may be an option for the free base but requires careful control to prevent decomposition.[13]

Caption: General workflow for synthesis and purification.

Protocol 2.1: Representative Synthesis via Reductive Amination

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde in methanol.

-

Imine Formation: Add an ammonia source, such as ammonium acetate, to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent in small portions. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Acidify the mixture with dilute HCl. This quenches the reaction and converts the product to its more stable hydrochloride salt.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with a non-polar solvent (e.g., ethyl acetate) to remove unreacted aldehyde and other organic impurities.

-

Purification: The product remains in the aqueous layer as the HCl salt. The crude product can be obtained by evaporating the water, followed by recrystallization from a solvent system like ethanol/diethyl ether to yield the purified this compound hydrochloride.

Part 3: Comprehensive Analytical Characterization

Accurate characterization is critical to confirm the identity, purity, and quantity of the synthesized compound. A multi-technique approach is standard practice.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for analyzing catecholamines and their analogs due to its high resolution and sensitivity.[14][15] The hydrophilic nature of this compound presents a challenge for traditional reversed-phase (RP) chromatography, where it may be weakly retained.[16]

Expert Insights on Method Selection:

-

Reversed-Phase (RP-HPLC): While challenging, this is the most common approach. To enhance retention of this polar analyte, ion-pairing agents can be added to the mobile phase, or an aqueous-rich mobile phase with a suitable C18 column can be optimized.[17]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for polar compounds. It uses a polar stationary phase and a high-organic mobile phase, providing strong retention for hydrophilic molecules like this one.[16]

-

Detection: Electrochemical Detection (EC) is highly sensitive and selective for electroactive compounds like catechols, making it a superior choice for trace-level analysis in biological samples.[14][17] UV detection is also viable and more universally available, typically monitoring at wavelengths around 210 nm or 280 nm.[18]

Caption: Standard workflow for HPLC analysis.

Protocol 3.1: HPLC Method for Purity Assessment

-

System: HPLC with UV or EC detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM ammonium formate at pH 2.5) and an organic modifier (e.g., acetonitrile) in a 80:20 v/v ratio.[16] Rationale: The acidic pH protonates the amine group, improving peak shape, while the buffer maintains consistent ionization.

-

Flow Rate: 1.0 mL/min.

-

Detection (UV): 210 nm.[18]

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Create a dilution for analysis (e.g., 10 µg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Spectroscopic Characterization

Spectroscopic methods provide orthogonal data to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.

-

¹H NMR: Expected signals would include distinct peaks for the three aromatic protons, a singlet for the aminomethyl (-CH₂-) protons, and broad signals for the hydroxyl (-OH) and amine (-NH₂) protons which may exchange with deuterium in solvents like D₂O.[19][20]

-

¹³C NMR: The spectrum would show signals for the six unique aromatic carbons (with those bearing hydroxyl groups shifted downfield) and one signal for the aliphatic -CH₂- carbon.[19]

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and study fragmentation patterns.

-

Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole) is common.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 140.1.

-

Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the amine group or fragments related to the catechol ring structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule.

-

O-H Stretch: A broad band is expected in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl groups.[21]

-

N-H Stretch: Primary amine N-H stretching appears as two sharp peaks in the 3300-3500 cm⁻¹ region, which may be overlapped with the O-H band.

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[22]

-

C-O Stretch: A strong band around 1250-1280 cm⁻¹ is characteristic of the C-O vibration of the catechol.[22]

-

-

UV-Visible Spectroscopy: This technique is useful for quantitative analysis and for confirming the presence of the chromophore.

-

Chromophore: The catechol ring acts as a chromophore.

-

Expected Absorption: Benzene exhibits an absorption maximum around 255 nm. The hydroxyl and aminomethyl substituents are expected to shift this absorption to a longer wavelength (a bathochromic shift), likely in the 270-290 nm range.[23] The exact maximum will depend on the solvent and pH.

-

Part 4: Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards and instability.

Safety and Hazards:

-

Toxicity: Classified as harmful if swallowed (Acute toxicity, oral, Category 4).[10]

-

Irritation: Causes skin and serious eye irritation (Category 2).[8][10] May also cause respiratory irritation.[8]

-

Sensitivities: The compound is potentially air and heat-sensitive.[5] Catechols are prone to oxidation, which can lead to discoloration and degradation.

Table 2: Handling and Storage Guidelines

| Guideline | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5][10] | To prevent skin and eye contact with the irritant compound. |

| Handling | Handle in a well-ventilated area or a chemical fume hood.[5][10] Avoid creating dust.[10] | To minimize inhalation of dust or vapors. |

| Storage | Store in a tightly sealed container in a dry area.[10][11] Keep refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[5][10][11] | To prevent degradation from moisture, air oxidation, and heat. |

| First Aid | In case of eye contact, rinse with water for at least 15 minutes.[5][10] For skin contact, wash off with soap and plenty of water.[10] If inhaled, move to fresh air.[10] Seek medical attention if symptoms persist. | To mitigate exposure effects immediately. |

Conclusion

This compound is a valuable chemical entity with important ties to neurobiology and synthetic chemistry. Its successful use in a research setting is predicated on a thorough understanding of its properties, a controlled approach to its synthesis, and the application of a robust suite of analytical techniques for its characterization. The protocols and insights provided in this guide serve as a foundational resource for scientists, ensuring that work with this compound is conducted with precision, safety, and scientific integrity.

References

- 1. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153) [hmdb.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroxybenzylamine | C7H9NO2 | CID 91623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3,4-DIHYDROXYBENZYLAMINE HYDROBROMIDE CAS#: 16290-26-9 [amp.chemicalbook.com]

- 7. This compound hydrochloride 98.00% | CAS: 1194-90-7 | AChemBlock [achemblock.com]

- 8. echemi.com [echemi.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. 71412-23-2|this compound|BLD Pharm [bldpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. hovione.com [hovione.com]

- 14. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromsoc.jp [chromsoc.jp]

- 16. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. HPLC Analysis of the Catecholamine Pathway | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(aminomethyl)benzene-1,2-diol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

3-(aminomethyl)benzene-1,2-diol is a fascinating molecule that, based on its structural characteristics, is poised to interact with critical physiological pathways. Its chemical architecture, featuring a benzene-1,2-diol (catechol) moiety and an aminomethyl group, bears a striking resemblance to endogenous catecholamines such as norepinephrine and epinephrine. This structural analogy strongly suggests that this compound may exert its biological effects by targeting adrenergic receptors. This guide will delve into the hypothesized mechanism of action of this compound, grounded in established principles of medicinal chemistry and pharmacology. We will explore the likely molecular interactions, downstream signaling cascades, and a comprehensive experimental framework to elucidate its precise pharmacological profile.

Hypothesized Mechanism of Action: An Adrenergic Receptor Modulator

The core hypothesis is that this compound functions as a modulator of adrenergic receptors. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes, including cardiovascular function, respiratory control, and metabolic regulation.[1] The rationale for this hypothesis is rooted in a detailed structure-activity relationship (SAR) analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of adrenergic agonists is intricately linked to their chemical structure. Key structural features that determine affinity and efficacy at adrenergic receptors include:

-

The Catechol Moiety: The presence of two hydroxyl groups on the benzene ring is a hallmark of potent adrenergic agonists.[2][3] These hydroxyl groups form crucial hydrogen bonds with serine residues within the binding pocket of the receptor, particularly in transmembrane helix 5.[4][5] The 1,2-diol arrangement in this compound, while differing from the 3,4-diol of endogenous catecholamines, still presents a catechol scaffold predicted to engage with these key serine residues.[6]

-

The Amino Group: A primary or secondary amine, separated from the aromatic ring by a short carbon chain, is essential for direct interaction with a conserved aspartate residue in transmembrane helix 3 of the adrenergic receptor.[4] this compound possesses a primary aminomethyl group, fulfilling this requirement for receptor binding and activation.

-

Substitution on the Amino Group and Side Chain: The nature of the substituent on the amino group dictates selectivity for α versus β adrenergic receptor subtypes. Smaller substituents, or an unsubstituted amine as in the case of this compound, generally favor α-adrenergic activity.[2][7] The single carbon linker between the benzene ring and the amine in this compound, as opposed to the two-carbon ethylamine chain of norepinephrine, may influence receptor affinity and selectivity.

Based on this SAR analysis, it is plausible that this compound acts as an agonist at adrenergic receptors, with a potential preference for the α-subtype.

Experimental Validation of the Hypothesized Mechanism

A rigorous experimental plan is necessary to confirm and characterize the interaction of this compound with adrenergic receptors. The following protocols outline a logical progression from initial binding studies to functional characterization and downstream signaling analysis.

Experimental Workflow

Caption: Experimental workflow for characterizing the adrenergic activity of this compound.

Detailed Experimental Protocols

1. Radioligand Competition Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes (α1, α2, β1, β2, β3).

-

Methodology:

-

Prepare cell membranes from stable cell lines overexpressing a single human adrenergic receptor subtype.

-

Incubate the membranes with a known concentration of a high-affinity radiolabeled antagonist (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays

-

Objective: To determine if this compound acts as an agonist or antagonist and to quantify its potency (EC50) and efficacy (Emax).

-

A. cAMP Accumulation Assay (for β-adrenergic receptors):

-

Culture cells expressing β1, β2, or β3 adrenergic receptors.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with increasing concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Plot the concentration-response curve to determine the EC50 and Emax relative to a full agonist like isoproterenol.

-

-

B. Calcium Mobilization Assay (for α1-adrenergic receptors):

-

Load cells expressing α1-adrenergic receptors with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with increasing concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Plot the concentration-response curve to determine the EC50 and Emax relative to a full agonist like phenylephrine.

-

Quantitative Data Summary

The results from these assays can be summarized in the following table:

| Adrenergic Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of control) |

| α1 | |||

| α2 | |||

| β1 | |||

| β2 | |||

| β3 |

Predicted Downstream Signaling Pathways

Assuming this compound is an adrenergic agonist, it would trigger specific intracellular signaling cascades depending on the receptor subtype it activates.

-

α1-Adrenergic Receptors: Activation of these Gq-coupled receptors would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of calcium from intracellular stores, and DAG would activate protein kinase C (PKC).

Caption: The Gq signaling pathway activated by α1-adrenergic receptors.

-

β-Adrenergic Receptors: These Gs-coupled receptors, upon activation, would stimulate adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Caption: The Gs signaling pathway activated by β-adrenergic receptors.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its proposed mechanism of action as an adrenergic receptor modulator. The outlined experimental approach offers a clear path to validating this hypothesis and precisely defining its pharmacological profile. Future research should also investigate its potential as a biased agonist, its in vivo physiological effects, and its metabolic stability to fully assess its therapeutic potential. This comprehensive understanding will be invaluable for researchers and drug development professionals seeking to leverage novel chemical entities for therapeutic intervention in adrenergic signaling pathways.

References

- 1. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. ccjm.org [ccjm.org]

- 4. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Catechol-binding serines of beta(2)-adrenergic receptors control the equilibrium between active and inactive receptor states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

An In-Depth Technical Guide to the Biological Activity of 3-(Aminomethyl)benzene-1,2-diol

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the potential biological activities of 3-(aminomethyl)benzene-1,2-diol. Given the limited direct research on this specific molecule, this document establishes a foundational understanding based on established structure-activity relationships of related catecholamines and outlines a rigorous experimental framework for its pharmacological characterization.

Introduction: A Molecule at the Crossroads of Catecholamine Research

This compound (CAS 71412-23-2), also known as 2,3-dihydroxybenzylamine, is a catecholamine that presents a unique opportunity for pharmacological investigation.[1] Its structure is notably similar to the endogenous neurotransmitter and potent vasopressor, norepinephrine. However, a critical distinction lies in the absence of a hydroxyl group on the β-carbon of the ethylamine side chain. This seemingly minor structural modification has profound implications for its potential biological activity, suggesting a pharmacological profile that may diverge significantly from its well-characterized analogue.

This guide will dissect the structure-activity relationships (SAR) that govern catecholamine function to build a predictive framework for the biological activity of this compound. We will then propose a comprehensive, multi-tiered experimental strategy to systematically elucidate its pharmacological profile, from receptor-level interactions to in vivo physiological effects.

The Central Hypothesis: Beyond Direct Adrenergic Agonism

Based on established principles of catecholamine pharmacology, we hypothesize that:

The absence of the β-hydroxyl group in this compound, relative to norepinephrine, will substantially diminish its direct agonist activity at adrenergic receptors. This structural alteration may unmask alternative mechanisms of action, such as indirect sympathomimetic effects (e.g., neurotransmitter reuptake inhibition or release) or engagement with other catecholamine-related molecular targets.

Decoding the Structure: A Comparative SAR Analysis

The biological activity of catecholamines is intricately linked to specific structural motifs.[2][3] Understanding these relationships is paramount to predicting the behavior of this compound.

-

The Catechol Ring (1,2-dihydroxybenzene): The two hydroxyl groups on the benzene ring are essential for high-affinity binding to adrenergic receptors.[3] Like norepinephrine and dopamine, this compound possesses this critical feature, suggesting it is likely to interact with the adrenergic system.

-

The Aminomethyl Side Chain: The primary amine group is crucial for receptor interaction. The size of any alkyl substituent on this amine group dictates the selectivity between α- and β-adrenergic receptors. A smaller substituent, or none at all as in this case, generally favors α-receptor activity.

-

The Missing β-Hydroxyl Group: This is the most telling feature. The hydroxyl group on the β-carbon of norepinephrine's side chain is a key determinant of its potent agonist activity at both α- and β-adrenergic receptors.[3][4] Its absence is known to reduce direct sympathomimetic activity.[5] For instance, dopamine, which also lacks this β-hydroxyl group, has a distinct pharmacological profile from norepinephrine, with different receptor affinities and physiological effects.[6][7]

The following table summarizes a comparative structural analysis:

| Compound | Catechol Group | Aminomethyl Group | β-Hydroxyl Group | Predicted Direct Adrenergic Agonism |

| Norepinephrine | Yes | Yes | Yes | Potent α and β agonist |

| Dopamine | Yes | Yes | No | Weaker adrenergic agonist; potent dopaminergic agonist |

| This compound | Yes | Yes | No | Hypothesized to be a weak direct adrenergic agonist |

Proposed Experimental Workflow for Pharmacological Characterization

To rigorously test our hypothesis and fully characterize the biological activity of this compound, a phased experimental approach is essential. This workflow is designed to be self-validating, with each stage informing the next.

Caption: Proposed experimental workflow for characterizing this compound.

Phase 1: In Vitro Mechanistic Evaluation

The initial phase focuses on defining the molecular targets and mechanism of action at the cellular level.

Protocol 1: Adrenergic Receptor Binding Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptor subtypes.

-

Methodology:

-

Cell Culture: Utilize stable cell lines expressing high levels of the individual human adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

-

Radioligand Competition Assay:

-

Incubate membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP12177 for β-receptors).

-

Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to compete with the radioligand.

-

Norepinephrine and a known non-binding agent will serve as positive and negative controls, respectively.

-

-

Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

-

-

Causality: This assay directly measures the physical interaction between the compound and the receptor, providing a quantitative measure of affinity. A high Ki value would support the hypothesis of weak direct interaction.

Protocol 2: Functional Receptor Activity

-

Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at adrenergic receptors.

-

Methodology (β-Adrenergic Receptors):

-

Assay Principle: β-receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[8]

-

Procedure:

-

Use whole cells expressing β1 or β2 receptors.

-

Incubate cells with increasing concentrations of this compound.

-

To test for antagonism, pre-incubate cells with the test compound before stimulating with a known agonist like isoproterenol.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

-

Methodology (α1-Adrenergic Receptors):

-

Assay Principle: α1-receptors are Gq-coupled, and their activation triggers the release of intracellular calcium (Ca2+).[8]

-

Procedure:

-

Load cells expressing α1 receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence.

-

Add increasing concentrations of this compound and monitor changes in fluorescence, which correspond to changes in intracellular Ca2+.

-

-

Data Analysis: Quantify the increase in fluorescence to generate dose-response curves.

-

-

Trustworthiness: By using well-established second messenger assays, we can reliably correlate receptor binding with a functional cellular response, providing a robust assessment of the compound's intrinsic activity.

Phase 2: In Vivo Pharmacological Profiling

Based on the in vitro findings, in vivo studies will assess the systemic effects of the compound.

Protocol 3: Cardiovascular Effects in Rodent Models

-

Objective: To evaluate the impact of this compound on key cardiovascular parameters.

-

Methodology:

-

Animal Model: Use anesthetized or conscious, freely moving rats or mice instrumented for hemodynamic monitoring.

-

Drug Administration: Administer escalating doses of the compound via intravenous (IV) or intraperitoneal (IP) injection.

-

Data Collection: Continuously record blood pressure (mean, systolic, diastolic) and heart rate using telemetry or arterial catheters.

-

Controls: A vehicle control and a positive control (norepinephrine) will be included.

-

-

Causality: A lack of significant change in blood pressure or heart rate would further support the hypothesis of reduced direct sympathomimetic activity. Conversely, an increase in blood pressure without a corresponding increase in heart rate might suggest a predominantly α-adrenergic or indirect effect.

Hypothesized Mechanism at the Synapse

The following diagram illustrates the potential synaptic actions of this compound, contrasting the well-established mechanism of norepinephrine with the hypothesized actions of our target compound.

References

- 1. CAS 71412-23-2: 3-(Aminomethyl)-1,2-benzenediol [cymitquimica.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. Dopamine versus norepinephrine: is one better? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]

3-(aminomethyl)benzene-1,2-diol derivatives and analogs

An In-Depth Technical Guide to 3-(Aminomethyl)benzene-1,2-diol Derivatives and Analogs: From Core Scaffold to Therapeutic Innovation

Foreword

The this compound scaffold, the foundational structure of endogenous catecholamines like norepinephrine and dopamine, represents a cornerstone of medicinal chemistry.[1][2] Its inherent ability to interact with critical biological targets, primarily G-protein coupled receptors (GPCRs), has made it a privileged scaffold in the design of therapeutics for cardiovascular, neurological, and respiratory disorders.[3][4] This guide provides a comprehensive exploration of this chemical moiety, intended for researchers, scientists, and drug development professionals. We will dissect its synthesis, explore the nuances of its structure-activity relationships (SAR), and provide validated experimental protocols. Our approach moves beyond a mere recitation of facts, aiming instead to illuminate the causal logic behind experimental design and to equip the reader with actionable insights for future discovery programs.

The Catecholamine Core: Physicochemical Properties and Strategic Considerations

The this compound structure, often referred to as a catecholamine backbone, possesses distinct chemical characteristics that govern its synthesis, handling, and biological behavior.

-

The Catechol Moiety (1,2-dihydroxybenzene): The two adjacent hydroxyl groups are the primary site of both desired biological interactions and chemical instability. They are excellent hydrogen bond donors, crucial for anchoring ligands within receptor binding pockets.[5] However, this diol system is highly susceptible to oxidation, readily forming ortho-quinones, which can lead to degradation and discoloration.[6] This reactivity necessitates careful handling, often under inert atmospheres, and the use of antioxidants like sodium metabisulfite or sodium sulfite in formulations and synthetic workups.[7][8] The catechol group is also a proficient metal chelator.[6]

-

The Aminomethyl Group: The primary or secondary amine is a key pharmacophoric element, typically protonated at physiological pH. This positive charge forms a critical ionic interaction with a conserved aspartate residue in transmembrane domain 3 (TM3) of most adrenergic and dopaminergic receptors.[9] The substituents on this nitrogen atom are a primary determinant of receptor selectivity, a concept we will explore in detail in the SAR section.

Synthetic Pathways: Constructing the Core and its Analogs

The synthesis of derivatives based on this scaffold typically relies on a few robust and adaptable chemical transformations. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials. A common and illustrative approach is the reductive amination between a catechol-containing amine and a suitable ketone, followed by deprotection.

The synthesis of Dobutamine, a clinically significant β1-adrenergic agonist, provides an excellent case study in this methodology.[10]

Logical Workflow for Synthesis

The following diagram outlines a generalized, logical workflow for the synthesis of N-substituted this compound analogs.

Caption: Generalized synthetic workflow for catecholamine analogs.

Detailed Experimental Protocol: Synthesis of Dobutamine Hydrochloride

This protocol is a synthesized example based on established industrial methods, demonstrating the key steps of reductive amination and purification.[7][8][11]

Objective: To synthesize Dobutamine HCl via one-pot reductive amination.

Materials:

-

Dopamine hydrochloride (or 2-(3,4-dihydroxyphenyl)ethylamine HCl)

-

4-(4-hydroxyphenyl)-2-butanone

-

10% Platinum on Carbon (Pt/C) paste

-

50% aqueous Sodium Hydroxide (NaOH)

-

Methanol

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (100%)

-

Toluene

-

Acetone

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: To a suitable hydrogenation reactor, add dopamine HCl (1.0 mole), 4-(4-hydroxyphenyl)-2-butanone (1.15 moles), 10% Pt/C paste, and methanol under a nitrogen atmosphere.[8] The use of unprotected dopamine is a key advantage of this modern one-step approach, avoiding separate protection and deprotection steps.[11]

-

Basification: Add a catalytic amount of 50% aqueous NaOH solution (0.1 mole).[8] This is crucial for neutralizing the HCl salt of dopamine, freeing the amine for the reaction without requiring a full stoichiometric amount of base.

-

Hydrogenation (Reductive Amination): Replace the nitrogen atmosphere with hydrogen gas, maintaining a pressure of 1.0-1.1 bar. Stir the reaction mixture vigorously at 15-25°C. The reaction is typically complete within 4-6 hours, monitored by the cessation of hydrogen uptake.[7][8]

-

Catalyst Removal & Acidification: Filter the reaction mixture to remove the platinum catalyst. Adjust the pH of the filtrate to <6 with concentrated HCl. This step protonates the newly formed secondary amine, preparing it for isolation as a hydrochloride salt.

-

Solvent Exchange and Precipitation: Evaporate the methanol under reduced pressure. Take up the residue in hot 100% ethanol (~70°C) and add toluene to precipitate out inorganic salts (NaCl). Filter the hot solution to remove the salts.[8]

-

Crystallization: Add more 100% ethanol to the filtrate and cool the mixture to 15-25°C while stirring. The desired dobutamine HCl will crystallize out of solution.[11]

-

Isolation and Washing: Filter the crystalline material and wash the filter cake twice with acetone to remove residual solvents and impurities.[8][11]

-

Drying: Dry the product under vacuum or a stream of nitrogen to yield dobutamine HCl with a purity typically ≥98% by HPLC.[8][11]

Pharmacology and Key Biological Targets

Derivatives of the this compound scaffold are classic adrenergic and dopaminergic receptor modulators. These receptors are integral to the sympathetic nervous system and various central nervous system pathways, controlling functions from heart rate and blood pressure to mood and motor control.[4][12]

-

Adrenergic Receptors (α1, α2, β1, β2, β3): These receptors are the primary targets for norepinephrine and epinephrine.[13] Ligands based on this scaffold can be designed as agonists (mimicking the endogenous ligand) or antagonists (blocking the endogenous ligand). For instance, dobutamine is a selective β1-agonist used to increase cardiac contractility, while modifications can lead to β2-agonists for bronchodilation.[10][14]

-

Dopamine Receptors (D1-like, D2-like): Dopamine is the endogenous ligand. The catecholamine scaffold is essential for agonists targeting D1 and D2 receptors, which are crucial in treating Parkinson's disease and hyperprolactinemia.[15][16]

Signaling Pathway: β1-Adrenergic Receptor Activation

Activation of the β1-adrenergic receptor in cardiac myocytes by an agonist like dobutamine initiates a well-defined signaling cascade leading to increased heart rate and contractility.[10]

Caption: β1-adrenergic receptor signaling cascade in cardiomyocytes.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

Systematic modification of the catecholamine scaffold is a classic example of SAR-driven drug design. Subtle changes to the molecule can dramatically alter its affinity and selectivity for different receptor subtypes.[10][17]

Key Pillars of Catecholamine SAR

Caption: Core principles of SAR for the catecholamine scaffold.

The following table summarizes key SAR findings for adrenergic agonists based on the phenylethanolamine template (a close analog).

| Modification Area | Structural Change | Observed Effect on Activity | Reference |

| N-Substituent | Small alkyl (e.g., -CH₃) | Maximizes both α and β receptor activity. | [10] |

| Larger alkyl (e.g., -CH(CH₃)₂) | Decreases α activity, increases β activity. | [10][17] | |

| Bulky group (e.g., -C(CH₃)₃) | Confers β₂ selectivity. | [14] | |

| Large arylalkyl group | Increases β selectivity and duration of action. | [10] | |

| Side-Chain | β-hydroxyl group | Presence and (R)-configuration are essential for maximal direct agonist activity. | [10] |

| α-ethyl group | Can eliminate α-receptor activity. | [10] | |

| Aromatic Ring | 3,4-dihydroxy (catechol) | Essential for high potency but results in poor oral activity (COMT metabolism). | [10] |

| 3,5-dihydroxy | Confers oral activity (resists COMT). | [10] | |

| 4-hydroxy-3-hydroxymethyl | Basis for β₂ selective agonists like Salbutamol. | [14] |

Advanced Protocols: Quantifying Biological Activity

To validate the activity of newly synthesized compounds, robust and quantitative biological assays are essential. A foundational experiment in receptor pharmacology is the radioligand binding assay, which measures the affinity of a compound for its target receptor.

Protocol: Radioligand Competition Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., β1-adrenergic receptor) expressed in a cell membrane preparation.

Principle: This is a competition assay where the test compound competes with a known radiolabeled ligand (e.g., ³H-CGP 12177) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO cells stably expressing human β1-AR).

-

Radioligand (e.g., ³H-CGP 12177).

-

Non-specific binding control (e.g., high concentration of a non-radiolabeled antagonist like propranolol).

-

Test compounds, serially diluted.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

96-well plates and filter mats (e.g., GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Add Components:

-

Total Binding Wells: Add cell membranes and radioligand.

-

Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a saturating concentration of the non-specific control ligand.

-

Test Compound Wells: Add cell membranes, radioligand, and varying concentrations of the serially diluted test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Challenges and Future Directions

Despite its long history, the this compound scaffold continues to be an area of active research. Key challenges remain, primarily related to its pharmacokinetic properties.

-

Metabolic Instability: The catechol moiety is rapidly metabolized by catechol-O-methyltransferase (COMT), leading to short half-lives and poor oral bioavailability.[10]

-

Oxidative Instability: The propensity for oxidation complicates formulation and storage.

Future research is focused on overcoming these limitations and exploring new pharmacological concepts:

-

Prodrug Strategies: Masking one or both catechol hydroxyls with groups that are cleaved in vivo can improve stability and bioavailability.

-

Bioisosteric Replacement: Replacing the catechol with other groups that can maintain key hydrogen bonding interactions but are metabolically more stable is a major area of research (e.g., the 3-hydroxymethyl-4-hydroxyphenyl group in salbutamol).[14]

-

Biased Agonism: Designing ligands that preferentially activate either G-protein or β-arrestin signaling pathways could lead to therapeutics with improved efficacy and reduced side effects.[9]

Conclusion

The this compound framework is more than just a chemical structure; it is a versatile platform for interrogating and modulating critical physiological pathways. Its rich history in pharmacology provides a solid foundation of well-understood structure-activity relationships. By leveraging modern synthetic strategies to overcome its inherent pharmacokinetic challenges and applying advanced pharmacological concepts like biased agonism, researchers can continue to unlock new therapeutic potential from this enduring and vital scaffold.

References

- 1. Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural manipulation on the catecholic fragment of dopamine D(1) receptor agonist 1-phenyl-N-methyl-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5442120A - Production of dobutamine compounds - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. biorxiv.org [biorxiv.org]

- 10. DOBUTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. US5442120A - Production of dobutamine compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 14. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-(Aminomethyl)pyrocatechol: A Synthetic and Pharmacological Perspective

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The catechol moiety, a simple dihydroxylated benzene ring, is a cornerstone of neurobiology and medicinal chemistry.[1] Its presence in critical neurotransmitters like dopamine, norepinephrine, and epinephrine underscores its fundamental role in physiological signaling. The exploration of synthetic derivatives of pyrocatechol has been a fertile ground for the discovery of novel therapeutic agents, targeting a range of biological systems from central nervous system disorders to oncology. This guide delves into the scientific narrative of a specific, yet under-documented derivative: 3-(aminomethyl)pyrocatechol. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its chemical structure suggests a logical progression in the broader exploration of catecholamine analogues and other substituted catechols. This document synthesizes the foundational chemistry, plausible synthetic routes, potential pharmacological significance, and the analytical methodologies relevant to 3-(aminomethyl)pyrocatechol, providing a comprehensive resource for its scientific and developmental exploration.

The Pyrocatechol Foundation: A Legacy of Reactivity and Biological Importance

Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, was first isolated in 1839. It is a highly reactive compound, susceptible to oxidation, which has been harnessed in various industrial applications, including photography and as a precursor in chemical synthesis.[2] In biological systems, the catechol structure is a key pharmacophore. Its ability to interact with receptors and enzymes has made it a focal point in drug design. The development of catechol-O-methyltransferase (COMT) inhibitors, for instance, highlights the therapeutic potential of modifying the catechol structure to modulate the metabolism of catecholamines, a key strategy in the management of Parkinson's disease.[3][4]

The Synthetic Pathway: Constructing 3-(Aminomethyl)pyrocatechol

The synthesis of 3-(aminomethyl)pyrocatechol, while not explicitly detailed in readily available literature, can be approached through established organic chemistry principles. The primary challenge lies in the regioselective introduction of the aminomethyl group onto the pyrocatechol ring.

Hypothetical Synthetic Workflow

The following diagram outlines a plausible synthetic route, starting from pyrocatechol. This workflow is based on common reactions for the functionalization of phenolic compounds.

References

- 1. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(aminomethyl)benzene-1,2-diol CAS number 71412-23-2

An In-depth Technical Guide to 3-(aminomethyl)benzene-1,2-diol (CAS 71412-23-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2,3-dihydroxybenzylamine, is a catecholamine analog of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive primary amine and a catechol moiety, makes it a versatile building block for the development of novel therapeutic agents and a valuable tool in biochemical research.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its applications in drug discovery, and essential safety information.

Physicochemical Profile and Structural Data

A fundamental understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental design. The presence of both polar hydroxyl groups and a basic amino group governs its solubility and reactivity.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 71412-23-2 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 2,3-Dihydroxybenzylamine, 3-(Aminomethyl)pyrocatechol | [1][2] |

| Appearance | Typically a solid at room temperature | [1] |

| Melting Point | 256-257 °C | [2] |

| Solubility | Soluble in polar solvents | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)O)CN | [2] |

| InChI Key | OALRPMSYTYFUEP-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through the reduction of a suitable precursor, such as 2,3-dihydroxybenzonitrile. The following protocol details a robust method using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.

Causality in Experimental Design

-

Inert Atmosphere: LiAlH₄ is highly reactive with atmospheric moisture and oxygen. Conducting the reaction under an inert gas like argon or nitrogen is critical to prevent quenching of the reagent and ensure a high yield.

-

Controlled Addition: The reaction is highly exothermic. Adding the LiAlH₄ solution slowly at a reduced temperature (0 °C) prevents thermal runaway and the formation of unwanted byproducts.

-

Quenching Sequence: A careful, sequential addition of water and then an aqueous base (e.g., NaOH) is a standard Fieser workup procedure. This safely neutralizes the excess LiAlH₄ and converts the aluminum salts into a granular, easily filterable solid.

Detailed Synthesis Workflow

Caption: A validated workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Flask Preparation: Under an inert atmosphere of argon, add 2,3-dihydroxybenzonitrile to a flame-dried, three-necked round-bottom flask containing a magnetic stir bar.

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

-

Reagent Addition: Slowly add a 1 M solution of LiAlH₄ in THF dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly, add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and finally more water.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Extraction: Combine the organic filtrates and concentrate under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and mass spectrometry. Analytical data can be compared with available reference spectra.[5]

Applications in Drug Discovery and Development

The unique structural arrangement of this compound makes it an attractive scaffold for generating novel bioactive molecules.

A Versatile Chemical Scaffold

The primary amine serves as a key functional handle for derivatization. It can be readily modified through reactions such as acylation, sulfonylation, and reductive amination to build a diverse library of compounds for high-throughput screening.[6] This approach is fundamental in modern drug discovery to explore structure-activity relationships (SAR).[7] The presence of nitrogen atoms is crucial in many active pharmaceutical ingredients as they often form key interactions, such as hydrogen bonds, with biological targets like proteins and enzymes.[8]

Caption: The role of this compound in a typical drug discovery pipeline.

Potential as a Bioactive Agent

-

Neurotransmitter Analog: Its structure mimics endogenous catecholamines (e.g., dopamine, norepinephrine), suggesting potential interactions with adrenergic or dopaminergic receptors. This makes it a compound of interest for neuroscience and in developing treatments for neurological disorders.

-

Antioxidant Properties: The catechol moiety is a well-known antioxidant pharmacophore.[1] It can scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.

-

Anticancer Research: Related aminomethyl and benzoxazine derivatives have demonstrated cytotoxic activity against cancer cell lines and in vivo anticancer effects, indicating that this structural class is a promising area for oncology research.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: The compound is classified with several hazards:

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended.[10]

Conclusion

This compound is a high-value chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and accessible synthetic routes make it an ideal starting point for synthetic campaigns. For drug development professionals, its structural similarity to known bioactive molecules and the versatility of its functional groups offer a rich platform for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their research and development programs.

References

- 1. CAS 71412-23-2: 3-(Aminomethyl)-1,2-benzenediol [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 3-(Aminomethyl)-1,2-benzenediol HBr 95% | CAS: 71412-23-2 | AChemBlock [achemblock.com]

- 4. This compound hydrochloride 98.00% | CAS: 1194-90-7 | AChemBlock [achemblock.com]

- 5. 71412-23-2|this compound| Ambeed [ambeed.com]

- 6. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]

- 7. Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Toxicological Profile of 3-(Aminomethyl)benzene-1,2-diol

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3-(Aminomethyl)benzene-1,2-diol, a catechol derivative, presents a chemical scaffold of significant interest in medicinal chemistry and pharmacology. Its structural similarity to endogenous catecholamines such as norepinephrine and dopamine suggests a potential for biological activity, and with it, a need for a thorough toxicological evaluation. This guide provides a comprehensive framework for establishing the toxicological profile of this compound, hereafter referred to as "the compound." In the absence of extensive public data on this specific molecule, this document serves as a predictive and methodological guide, drawing upon the toxicology of structurally related catecholamines and established regulatory testing guidelines. The protocols and rationale outlined herein are designed to build a robust safety profile, essential for any drug development program.

Chemical and Physical Identity

-

IUPAC Name: this compound

-

Synonyms: 2,3-Dihydroxybenzylamine

-

CAS Number: 71412-23-2 (for the free base); 1194-90-7 (for the hydrochloride salt)[1][2]

-

Molecular Formula: C₇H₉NO₂[2]

-

Molecular Weight: 139.15 g/mol (free base)[2]

-

Chemical Structure:

(A representative image would be placed here in a full document)

The presence of a catechol ring and an aminomethyl side chain are the defining features of this molecule, predicting its chemical reactivity and potential biological interactions. The catechol moiety is susceptible to oxidation, a key consideration for its stability and metabolic fate.

Postulated Biological Activity and Potential Toxicological Concerns

The structural analogy to catecholamine neurotransmitters suggests that this compound may interact with adrenergic or dopaminergic receptors. Such interactions could elicit a range of physiological responses, and at high doses, could lead to adverse effects. The primary toxicological concerns for catecholamine-like compounds often revolve around cardiovascular and central nervous system effects.

Extremely high levels of endogenous catecholamines can lead to toxicity, and this can also be a concern for structurally similar xenobiotics.[3] Overstimulation of adrenergic receptors can result in adverse cardiovascular effects. Furthermore, the oxidative metabolism of catecholamines can produce reactive metabolites, known as aminochromes, which are implicated in cardiotoxicity.[4]

Proposed Toxicological Assessment Workflow

A tiered approach to toxicological testing is recommended, starting with in vitro assays to assess basal cytotoxicity and genotoxicity before moving to more complex in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Caption: Proposed tiered toxicological assessment workflow.

In Vitro Toxicology Protocols

In vitro testing provides crucial early data on a compound's potential toxicity, guiding further studies and minimizing animal use.[5]

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to cause genetic mutations or chromosomal damage.[6]

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and thus grow on a minimal medium.

-

Methodology:

-

Prepare a range of concentrations of this compound.

-

In the presence and absence of a metabolic activation system (S9 mix from rat liver), incubate the test compound with the bacterial strains.

-

Plate the treated bacteria on a minimal agar medium.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

-

Principle: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[5][7]

-

Methodology:

-

Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Expose the cells to a range of concentrations of the compound, with and without metabolic activation (S9 mix).

-

Include a positive and negative control.

-

After an appropriate incubation period, treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells using a microscope.

-

A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

-

Dermal and Ocular Irritation Potential

-

Principle: This method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.[8][9][10] Irritancy is determined by the effect on cell viability.

-

Methodology:

-

Apply the test compound to the surface of the reconstructed human epidermis tissue.

-

Incubate for a defined period (e.g., 60 minutes).

-

Rinse the tissue and incubate for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

-

A reduction in tissue viability below 50% of the negative control is indicative of skin irritation potential.[8]

-

In Vivo Toxicology Protocols

Should in vitro data indicate the need for further investigation, or as required by regulatory bodies, in vivo studies are conducted. All animal studies should be performed in compliance with ethical guidelines and regulations.

Acute Oral Toxicity (OECD 420/423)

-

Principle: The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[11] The Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) can be used, both of which aim to determine a dose range of toxicity with fewer animals than the classical LD50 test.[12][13][14]

-

Methodology (Acute Toxic Class Method - OECD 423):

-

Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Administer the starting dose to a group of three fasted female rats.

-

Observe the animals for signs of toxicity and mortality for up to 14 days.

-

The outcome of the first group determines the next step:

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no mortality occurs, the test is repeated with three animals at the next higher dose level.

-

-

This stepwise procedure allows for classification of the substance into a GHS category.

-

Skin Irritation/Corrosion (OECD 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[15]

-

Methodology:

-

Apply 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance to a small area of shaved skin on an albino rabbit.

-

Cover the application site with a gauze patch.

-

After a 4-hour exposure period, remove the patch and any residual test substance.

-

Observe and score for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The mean scores for erythema and edema are used to classify the substance's irritation potential.

-

Eye Irritation/Corrosion (OECD 405)

-

Principle: This test assesses the potential of a substance to cause damage to the eye.[16][17][18] A weight-of-evidence analysis of existing data should be performed before conducting this in vivo test to avoid unnecessary animal testing.[16]

-

Methodology:

-

Instill 0.1 mL (if liquid) or 0.1 g (if solid) of the test substance into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

-

Observe and score lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The observation period may be extended up to 21 days to assess the reversibility of the effects.

-

The severity and reversibility of the ocular lesions determine the classification of the substance.

-

Metabolism and Pharmacokinetics

The catechol moiety is a primary site for metabolism. The metabolic fate of this compound is predicted to follow pathways similar to endogenous catecholamines.

Caption: Predicted metabolic pathways for this compound.

-

Phase I Metabolism:

-

O-methylation: Catalyzed by Catechol-O-Methyltransferase (COMT), this is a major pathway for the inactivation of catechols.[19][20][21] One of the two hydroxyl groups on the catechol ring will be methylated.

-

Oxidative Deamination: The primary amine group may be a substrate for Monoamine Oxidase (MAO), leading to the formation of an aldehyde metabolite.

-

Oxidation: The catechol ring is susceptible to oxidation to form a reactive o-quinone intermediate, which can then cyclize to form an aminochrome. These reactive metabolites are a potential source of toxicity.[22]

-

-

Phase II Metabolism: The hydroxyl groups and metabolites from Phase I reactions can undergo conjugation with glucuronic acid or sulfate, increasing their water solubility and facilitating excretion.[23]

Potential Mechanisms of Toxicity

-

Receptor-Mediated Toxicity: As a catecholamine analogue, high concentrations of the compound could lead to overstimulation of adrenergic or dopaminergic receptors, potentially causing hypertension, tachycardia, and other cardiovascular adverse effects.

-

Oxidative Stress: The oxidation of the catechol moiety to a reactive o-quinone can lead to the generation of reactive oxygen species (ROS) and covalent binding to cellular macromolecules, such as proteins and DNA. This oxidative stress is a known mechanism of catecholamine-induced cardiotoxicity.[4][24]

Summary and Recommendations

This compound is a compound with potential biological activity that warrants a thorough toxicological evaluation. Due to the lack of specific data, a structured approach to building its toxicological profile is essential. This guide proposes a comprehensive workflow, starting with in vitro assays for genotoxicity and irritation, followed by in vivo studies for acute toxicity and local tolerance, as guided by OECD protocols.

Understanding the compound's metabolism, particularly the potential for oxidative pathways leading to reactive metabolites, is crucial for interpreting toxicological findings. The structural similarity to endogenous catecholamines provides a strong basis for predicting its potential toxicological liabilities, primarily related to cardiovascular effects and oxidative stress. The systematic application of the methodologies outlined in this guide will enable a robust risk assessment and support the continued development of this and other novel chemical entities.

References

- 1. This compound hydrochloride 98.00% | CAS: 1194-90-7 | AChemBlock [achemblock.com]

- 2. 71412-23-2|this compound|BLD Pharm [bldpharm.com]

- 3. Catecholamine - Wikipedia [en.wikipedia.org]

- 4. Toxicology update: the cardiotoxicity of the oxidative stress metabolites of catecholamines (aminochromes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. mbresearch.com [mbresearch.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. umwelt-online.de [umwelt-online.de]

- 14. m.youtube.com [m.youtube.com]

- 15. siesascs.edu.in [siesascs.edu.in]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]